3-(3,3-difluorocyclobutyl)propan-1-ol
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Overview
Description
3-(3,3-Difluorocyclobutyl)propan-1-ol is an organic compound with the molecular formula C7H12F2O It features a cyclobutyl ring substituted with two fluorine atoms and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-difluorocyclobutyl)propan-1-ol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination of the cyclobutyl ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Propanol Group: The final step involves the addition of a propanol group to the difluorocyclobutyl ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluorocyclobutyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Reduction of the compound can lead to the formation of corresponding alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
3-(3,3-Difluorocyclobutyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,3-difluorocyclobutyl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The propanol group facilitates its solubility and transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclobutanol: A related compound with similar structural features but lacking the propanol group.
3,3-Difluorocyclobutylmethanol: Another similar compound with a methanol group instead of a propanol group.
Uniqueness
3-(3,3-Difluorocyclobutyl)propan-1-ol is unique due to the presence of both fluorine atoms and a propanol group, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-(3,3-difluorocyclobutyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c8-7(9)4-6(5-7)2-1-3-10/h6,10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGMDTBHOZNUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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